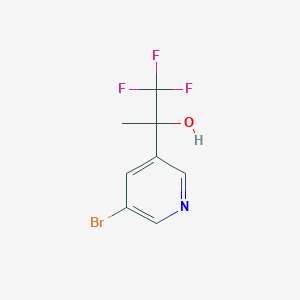

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Description

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-6(9)4-13-3-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYDNNYEBHKJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The document elucidates the molecule's core physicochemical properties, proposes a detailed and robust synthetic pathway, and outlines a complete analytical characterization workflow. Furthermore, it offers expert insights into the compound's medicinal chemistry profile, exploring the strategic role of its distinct structural motifs—the bromopyridine scaffold and the trifluoromethylated tertiary alcohol—in the context of modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.

Molecular Overview and Physicochemical Properties

This compound (CAS Number: 1356483-46-9) is a compound that merges two key structural features highly valued in medicinal chemistry: a pyridine heterocycle and a trifluoromethyl group.[1] The pyridine ring offers a basic nitrogen atom for potential salt formation and hydrogen bonding, while the bromo-substituent provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions. The 1,1,1-trifluoropropan-2-ol moiety significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability.

The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2] These modifications can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[2]

Key Physicochemical Data

The properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding formulation and drug delivery strategies. The molecule's adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five, is also assessed.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₇BrF₃NO | Defines the elemental composition. |

| Molecular Weight | 270.05 g/mol | Compliant with Ro5 (<500 Da), suggesting potential for good absorption.[3] |

| CAS Number | 1356483-46-9[4] | Unique identifier for substance registration. |

| XLogP3 (Calculated) | 1.9 - 2.5 | Optimal lipophilicity for membrane permeability; compliant with Ro5 (<5). |

| Hydrogen Bond Donors | 1 (from -OH) | Compliant with Ro5 (<5), favorable for cell permeability.[5] |

| Hydrogen Bond Acceptors | 2 (from N, O) | Compliant with Ro5 (<10), contributes to solubility and target binding.[5] |

| Topological Polar Surface Area (TPSA) | 45.6 Ų | Suggests good potential for oral bioavailability and cell penetration. |

| Rotatable Bond Count | 1 | Low conformational flexibility, which can be favorable for binding affinity. |

Synthesis and Purification Workflow

A robust and scalable synthesis is paramount for the utility of any chemical building block. Below is a proposed, field-proven methodology for the preparation of this compound. The chosen pathway relies on the nucleophilic trifluoromethylation of a readily available ketone precursor, a standard and reliable transformation in fluorine chemistry.

Proposed Synthetic Pathway

The most direct and efficient route involves the reaction of 1-(5-bromopyridin-3-yl)ethanone with a trifluoromethylating agent, such as Ruppert's Reagent (TMSCF₃), in the presence of a fluoride initiator.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials:

-

1-(5-Bromopyridin-3-yl)ethanone

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert's Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(5-bromopyridin-3-yl)ethanone (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Rationale: The initial addition of reagents can be exothermic. Starting at a low temperature provides better control over the reaction rate and minimizes potential side reactions.

-

-

Reagent Addition: Slowly add (Trifluoromethyl)trimethylsilane (1.5 eq) to the stirred solution. Following this, add the TBAF solution (0.1 eq) dropwise.

-

Rationale: TMSCF₃ serves as the CF₃⁻ nucleophile source. TBAF acts as a catalytic initiator, generating the active anionic trifluoromethylating species from the more stable TMSCF₃. A sub-stoichiometric amount is sufficient.

-

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Rationale: The quench neutralizes the reactive species and hydrolyzes the intermediate silyl ether to the desired tertiary alcohol.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) as the eluent.[6]

-

Rationale: Chromatography is essential to remove unreacted starting material, silane byproducts, and any other impurities, yielding the final product with high purity.

-

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid or oil. Confirm identity and purity via analytical methods.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structure and purity of the synthesized compound. The following techniques are standard for a molecule of this type.

Caption: Standard workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). Expect two doublets (or doublet of doublets) and one triplet (or multiplet), characteristic of a 3,5-disubstituted pyridine ring.

-

Methyl Protons (-CH₃): A singlet around δ 1.8-2.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, chemical shift variable depending on concentration and solvent purity (typically δ 2.5-4.0 ppm).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A single, sharp singlet is expected for the -CF₃ group. The typical chemical shift for a trifluoromethyl group attached to a tertiary alcohol is approximately δ -78 to -82 ppm (relative to CFCl₃).[7]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm), including the carbon bearing the bromine (which will have a lower intensity).

-

-C(OH)CF₃ Carbon: A quartet centered around δ 75-80 ppm due to coupling with the three fluorine atoms (¹JCF ≈ 30 Hz).

-

-CF₃ Carbon: A quartet centered around δ 125-128 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 285 Hz).[8]

-

-CH₃ Carbon: A signal in the aliphatic region (δ 25-30 ppm).

-

-

Mass Spectrometry (ESI+):

-

The mass spectrum will show a characteristic pair of peaks for the molecular ion [M+H]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Expect to see peaks at m/z 270.97 and 272.97. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the formula C₈H₈BrF₃NO⁺.

-

Medicinal Chemistry Perspective and Applications

The structure of this compound is a valuable platform for generating diverse libraries of compounds for screening in drug discovery programs.

Caption: Key functional groups and their contributions to the molecule's drug-like properties.

-

The Bromopyridine Handle: The bromine atom is not merely a substituent; it is a versatile functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the rapid introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the 5-position of the pyridine ring, enabling extensive Structure-Activity Relationship (SAR) studies.

-

The Trifluoromethylated Alcohol: This motif is a bioisostere of a carboxylic acid in some contexts but is significantly more stable and lipophilic. The tertiary alcohol is a potent hydrogen bond donor, capable of forming strong, directional interactions with protein targets. The adjacent -CF₃ group is a powerful electron-withdrawing group, which lowers the pKa of the alcohol, making it a stronger hydrogen bond donor. Furthermore, the steric bulk and metabolic inertness of the -CF₃ group can shield the alcohol from enzymatic degradation, prolonging the compound's half-life in vivo.[2]

-

Potential Applications: Given its structural features, this compound is an ideal starting point or intermediate for developing inhibitors of enzymes where a hydrogen bond to a key residue is critical, such as kinases, proteases, or transferases. The pyridine core is a privileged scaffold found in numerous approved drugs, and its combination with the trifluoro-alcohol moiety presents a unique chemical space for exploring novel intellectual property and targeting difficult-to-drug proteins.

Conclusion

This compound is a strategically designed chemical entity with a compelling profile for application in drug discovery and development. Its physicochemical properties are well within the desirable range for oral drug candidates. The availability of a straightforward and scalable synthetic route, combined with a clear analytical characterization profile, establishes its utility as a reliable building block. The inherent medicinal chemistry advantages conferred by its trifluoromethylated alcohol and functionalized pyridine core make it a high-potential platform for the generation of next-generation therapeutics.

References

- Nagib, D. A., & MacMillan, D. W. C. (2013).

-

PubChem. (n.d.). 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. Retrieved January 19, 2026, from [Link]

-

Girotra, N. N., et al. (2011). EP 2 368 550 B1: Substituted pyridinyl and pyrimidinyl compounds as CETP inhibitors. European Patent Office. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

-

CAS Common Chemistry. (n.d.). Trimetazidine. Retrieved January 19, 2026, from [Link]

-

Cherry, L., et al. (n.d.). Supporting information. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1,4,7-Trioxacyclotridecane-8,13-dione. Retrieved January 19, 2026, from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

- Williams, H. D., et al. (2023). Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five. Pharma Excipients.

- Doan, K. M. M., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters.

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Vitale, P., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.

- Rautio, J., et al. (2024).

-

Makowiec, S. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Gdańsk University of Technology. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. This compound | 1356483-46-9 [chemicalbook.com]

- 5. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document consolidates information on its core chemical attributes, proposes a robust synthetic pathway, outlines detailed analytical characterization protocols, and explores its promising applications based on the well-established roles of its constituent chemical moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar compounds in their research endeavors.

Introduction: A Molecule of Strategic Importance

This compound is a halogenated pyridine derivative featuring a trifluoromethyl carbinol group. Its chemical identity is defined by:

The strategic combination of a bromopyridine scaffold and a trifluoromethyl carbinol functional group makes this molecule a highly attractive building block for drug discovery.

The Significance of the Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[3][4][5] The strong electron-withdrawing nature of the -CF3 group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[3][6] The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to an extended in vivo half-life and improved bioavailability.[5][6]

The Role of the Bromopyridine Moiety: The bromopyridine unit serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. Furthermore, the pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

This guide will provide a detailed exploration of this promising molecule, from its synthesis to its potential therapeutic applications.

Proposed Synthesis Pathway

Workflow for the Proposed Synthesis:

Caption: Proposed multi-step synthesis of this compound.

Rationale for the Proposed Synthesis:

-

Step 1: Synthesis of 5-Bromo-3-formylpyridine: This step utilizes a lithium-halogen exchange on 3,5-dibromopyridine followed by formylation with N,N-dimethylformamide (DMF). This is a standard and effective method for introducing a formyl group onto an aromatic ring.

-

Step 2: Synthesis of 1-(5-Bromopyridin-3-yl)ethanone: The intermediate aldehyde is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the secondary alcohol, which is subsequently oxidized to the desired ketone precursor. Pyridinium chlorochromate (PCC) is a suitable oxidant for this transformation.

-

Step 3: Nucleophilic Trifluoromethylation: The final step involves the nucleophilic addition of a trifluoromethyl group to the ketone. The Ruppert-Prakash reagent (TMSCF3) is a widely used and effective source of the trifluoromethyl anion, typically activated by a fluoride source like tetrabutylammonium fluoride (TBAF).[7]

Physicochemical Properties and Analytical Characterization

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug discovery.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C8H7BrF3NO |

| Molecular Weight | 270.05 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data predicted using computational models.

Analytical Workflow for Structural Confirmation and Purity Assessment:

Caption: Standard analytical workflow for the characterization of the target compound.

Detailed Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for the unambiguous structural elucidation of the final product and its intermediates. The 19F NMR spectrum will be particularly informative for confirming the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be a key diagnostic feature in the mass spectrum.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be employed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will be used to identify the key functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-F stretches of the trifluoromethyl group.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable asset in various stages of the drug discovery process.

Caption: Potential roles of the target compound in a drug discovery pipeline.

-

As a Versatile Building Block: The bromine atom on the pyridine ring can be readily functionalized using a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

-

As a Lead Compound for Optimization: The compound itself may exhibit biological activity. If so, it can serve as a starting point for lead optimization. Structure-activity relationship (SAR) studies can be conducted by systematically modifying the molecule to improve its potency, selectivity, and pharmacokinetic properties.

-

In Fragment-Based Drug Discovery: Due to its relatively small size and well-defined chemical features, this molecule could be included in fragment libraries for screening against various biological targets. Identification of weak binding interactions can provide valuable starting points for the development of more potent inhibitors.

The trifluoromethyl carbinol moiety is known to participate in strong hydrogen bonding interactions with protein targets, which can contribute to high binding affinity. The metabolic stability conferred by the trifluoromethyl group is also a highly desirable feature in drug candidates.[5][6]

Proposed Experimental Protocols

The following are proposed, non-validated protocols based on standard laboratory practices for the synthesis and characterization of this compound.

Protocol 5.1: Synthesis of 1-(5-Bromopyridin-3-yl)ethanone (Ketone Precursor)

-

Preparation of 5-Bromo-3-formylpyridine:

-

Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Grignard Reaction and Oxidation:

-

Dissolve the purified 5-bromo-3-formylpyridine (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add methylmagnesium bromide (1.2 eq) dropwise and stir at room temperature for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer and concentrate.

-

Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate.

-

Purify the crude ketone by column chromatography.

-

Protocol 5.2: Synthesis of this compound

-

Dissolve the ketone precursor, 1-(5-bromopyridin-3-yl)ethanone (1.0 eq), in anhydrous THF under an inert atmosphere.

-

Add trifluoromethyltrimethylsilane (TMSCF3) (1.5 eq).

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Protocol 5.3: Analytical Characterization

-

NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher spectrometer.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode.

-

-

HPLC Analysis:

-

Prepare a standard solution of the purified product of known concentration.

-

Inject onto a C18 reversed-phase HPLC column.

-

Use a gradient elution method with mobile phases of water and acetonitrile, both containing 0.1% formic acid.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Determine the purity by integrating the peak area of the product relative to the total peak area.

-

Conclusion

This compound represents a promising and strategically designed molecule for applications in drug discovery and medicinal chemistry. Its synthesis, while not yet widely documented, can be achieved through established and reliable chemical transformations. The combination of a versatile synthetic handle (bromopyridine) and a pharmacologically beneficial moiety (trifluoromethyl carbinol) makes it a valuable building block for the creation of novel therapeutic agents. This technical guide provides a foundational framework for researchers to synthesize, characterize, and explore the full potential of this and related compounds in the quest for new and improved medicines.

References

-

Ferreira, B. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. [Link]

-

Ferreira, B. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Unknown Author. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

-

Sazo, J. et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. National Institutes of Health. [Link]

-

Sazo, J. et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]

-

Ogawa, Y. & Tsuboi, S. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. [Link]

-

PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Institutes of Health. [Link]

-

BU CyberSec Lab. (n.d.). (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride. BU CyberSec Lab. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]

-

Hoskin, P. R. et al. (2000). Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. PubMed. [Link]

-

Wang, Z. et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

-

Unknown Author. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

Sources

- 1. This compound | 1356483-46-9 [chemicalbook.com]

- 2. This compound [mail.sobekbio.com]

- 3. nbinno.com [nbinno.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Spectral data analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data Analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Introduction: Elucidating the Molecular Architecture

In the landscape of modern pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. This compound is a compound of significant interest, featuring a trifluoromethylated tertiary alcohol appended to a brominated pyridine core. This unique combination of functional groups—a halogenated heterocycle, a chiral center (at C2), and a trifluoromethyl group—suggests potential applications in medicinal chemistry and as a versatile building block in organic synthesis. The bromine atom provides a handle for cross-coupling reactions, the pyridine ring acts as a hydrogen bond acceptor and can coordinate to metals, and the trifluoromethyl group can enhance metabolic stability and binding affinity.

This guide provides a comprehensive, multi-technique spectral analysis of this molecule. As direct experimental spectra are not universally published, we will proceed with a predictive analysis grounded in established spectroscopic principles and data from analogous structures. This approach not only serves to characterize the target molecule but also provides a robust framework for researchers encountering similar structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Molecular Structure

The structural foundation of our analysis is the precise arrangement of atoms in this compound.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if hydrogen bonding needs to be observed, as it slows the exchange of the hydroxyl proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire proton-decoupled and proton-coupled spectra. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition is rapid. Use a standard pulse program with CFCl₃ as an external reference (δ = 0 ppm).

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum will reveal five distinct proton signals: three from the aromatic pyridine ring, one from the tertiary alcohol hydroxyl group, and one from the methyl group.

-

Aromatic Region (δ 7.5 - 9.0 ppm): The pyridine ring protons are deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atom. Their specific shifts and coupling patterns are diagnostic.

-

H2: This proton is ortho to the nitrogen, making it the most deshielded. It will appear as a doublet, coupled to H6 (⁴J).

-

H6: This proton is also ortho to the nitrogen and will be a doublet, coupled to H2 (⁴J).

-

H4: This proton is situated between two carbons and will appear as a triplet-like signal due to coupling to both H2 and H6 (⁵J).

-

-

Methyl Protons (δ ~1.8 ppm): The methyl (CH₃) protons are adjacent to a chiral center and a highly electronegative trifluoromethyl group. They will appear as a singlet in a proton-decoupled spectrum but will likely show coupling to the fluorine atoms in a high-resolution proton spectrum.

-

Hydroxyl Proton (δ variable): The chemical shift of the -OH proton is highly dependent on concentration, solvent, and temperature. It typically appears as a broad singlet and may exchange with trace water in the solvent.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 (Pyridine) | 8.8 - 9.0 | Doublet (d) | ⁴J ≈ 2.0 Hz |

| H6 (Pyridine) | 8.6 - 8.8 | Doublet (d) | ⁴J ≈ 2.0 Hz |

| H4 (Pyridine) | 8.0 - 8.2 | Triplet (t) | ⁵J ≈ 2.0 Hz |

| OH | 2.0 - 5.0 (variable) | Broad Singlet (br s) | N/A |

| CH₃ | ~1.8 | Singlet (s) | N/A |

¹³C NMR: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals. The presence of the CF₃ group will introduce characteristic C-F coupling, which is invaluable for assignment.

-

Aromatic Carbons (δ 120 - 155 ppm): Five signals are expected for the pyridine ring. The carbon bearing the bromine (C5) will be significantly shielded compared to a non-halogenated equivalent. The carbons adjacent to the nitrogen (C2, C6) will be the most deshielded.

-

Quaternary Carbons:

-

Cα (Alcohol Carbon): This carbon, bonded to -OH and -CF₃, will be significantly deshielded and will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹JCF).

-

Cγ (Trifluoromethyl Carbon): This carbon will also be a quartet due to the large one-bond C-F coupling and will be found in the 120-130 ppm range.

-

-

Methyl Carbon (Cβ): The methyl carbon will appear as an upfield signal, likely as a quartet due to two-bond coupling to the fluorine atoms (²JCF).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C2, C6 | 148 - 155 | Singlet | N/A |

| C4 | 135 - 140 | Singlet | N/A |

| C3 | 130 - 135 | Singlet | N/A |

| C5 | 120 - 125 | Singlet | N/A |

| Cγ (-CF₃) | 122 - 128 | Quartet (q) | ¹JCF ≈ 280-290 Hz |

| Cα (-C(OH)-) | 70 - 75 | Quartet (q) | ²JCF ≈ 25-35 Hz |

| Cβ (-CH₃) | 25 - 30 | Quartet (q) | ³JCF ≈ 1-2 Hz |

¹⁹F NMR: Fluorine Atom Identification

¹⁹F NMR is essential for confirming the trifluoromethyl group. A single resonance is expected since the three fluorine atoms are chemically equivalent.

-

Chemical Shift: The signal for the -CF₃ group attached to a tertiary alcohol typically appears around -75 to -85 ppm relative to CFCl₃.

-

Multiplicity: In a proton-coupled spectrum, this signal would appear as a quartet due to three-bond coupling (³JHF) to the three equivalent protons of the methyl group. This coupling confirms the connectivity between the -CF₃ and the -C(OH)CH₃ fragments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum provides a characteristic fingerprint of the molecule.

Experimental Protocol: IR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Spectra are typically collected over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Interpretation of Key IR Absorptions

The IR spectrum will be dominated by absorptions from the O-H, C-H, C=N/C=C, C-F, and C-Br bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| 3500 - 3200 | O-H stretch | Alcohol | Strong, Broad | The broadness is due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic (Pyridine) | Medium | Characteristic of aromatic C-H bonds. |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic (Methyl) | Medium | Characteristic of alkyl C-H bonds. |

| 1600 - 1450 | C=C and C=N ring stretch | Pyridine Ring | Strong | A series of sharp bands confirms the aromatic heterocyclic core. |

| 1300 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) | Very Strong | Often the most intense bands in the spectrum of a fluorinated compound. |

| 1150 - 1050 | C-O stretch | Tertiary Alcohol | Strong | |

| ~600 | C-Br stretch | Bromo-substituent | Medium | Found in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that would likely yield a strong protonated molecule, [M+H]⁺.

-

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for EI, or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for ESI.

-

Analysis: High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

Analysis of the Mass Spectrum (Predicted for EI)

-

Molecular Ion (M⁺): The key feature is the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

-

M⁺ (for ⁷⁹Br): C₉H₉⁷⁹BrF₃NO = 282.98 g/mol

-

M+2 (for ⁸¹Br): C₉H₉⁸¹BrF₃NO = 284.98 g/mol

-

-

Key Fragmentation Pathways: Under EI, the molecular ion will fragment in predictable ways. The most likely cleavages occur at the bonds adjacent to the tertiary alcohol, which is a point of structural weakness.

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Loss from Molecular Ion | Comments |

| 283 / 285 | [C₉H₉BrF₃NO]⁺˙ | M⁺˙ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |

| 268 / 270 | [C₈H₆BrF₃NO]⁺ | •CH₃ (15 amu) | Alpha-cleavage resulting from the loss of a methyl radical. |

| 214 / 216 | [C₈H₉BrNO]⁺ | •CF₃ (69 amu) | Loss of the trifluoromethyl radical, often a favorable fragmentation pathway. |

| 157 / 159 | [C₅H₃BrN]⁺˙ | •C₃H₆F₃O (127 amu) | Cleavage of the bond between the pyridine ring and the side chain. |

Conclusion

The comprehensive spectral analysis of this compound requires a synergistic application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. This guide outlines the predicted spectral features based on fundamental principles and data from analogous structures. The characteristic signals in each spectrum—the bromine isotope pattern in MS, the strong C-F stretches in IR, the C-F coupling in ¹³C and ¹⁹F NMR, and the distinct aromatic proton patterns in ¹H NMR—collectively provide an unambiguous confirmation of the molecular structure. This analytical framework serves as a reliable protocol for the characterization of this compound and can be extrapolated to other novel fluorinated heterocyclic molecules, thereby accelerating research and development in chemical and pharmaceutical sciences.

References

-

Sigma-Aldrich. 1,1,1-Trifluoro-2-propanol Product Page. This page provides physical properties and safety information for a key structural fragment of the target molecule.

-

NIST Chemistry WebBook. 1,1,1-Trifluoro-2-propanone Data. The National Institute of Standards and Technology provides reference spectral data (IR, MS) for related compounds.

-

ChemicalBook. 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR spectrum. Provides a reference ¹H NMR spectrum for the trifluoropropanol moiety.

-

Illinois State University. Infrared Spectroscopy Guide. A general guide to interpreting IR spectra for various functional groups.

-

PubChem. PubChem Compound Database. An extensive database for chemical information, including physical properties and structures of related molecules.

Crystal structure of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

An In-Depth Technical Guide to the Crystallographic Analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The title compound, this compound, represents a confluence of privileged structural motifs: a pyridine ring, a bromine substituent for potential further functionalization, and a trifluoromethylated tertiary alcohol. Understanding the precise three-dimensional arrangement of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. While a public crystal structure has not been deposited as of the date of this publication, this guide provides a comprehensive, field-proven roadmap for researchers to pursue its synthesis, crystallization, and single-crystal X-ray diffraction analysis. We detail the causality behind experimental choices, from synthetic strategy to data refinement, to empower drug development professionals in their quest for novel therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine moiety is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring. When functionalized with fluorine atoms, particularly the robust trifluoromethyl (CF3) group, the resulting molecule can exhibit profoundly altered properties.[4]

Key Physicochemical Modulations by Fluorine:

-

Metabolic Stability: The strength of the C-F bond often shields adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially increasing the drug's half-life.[1]

-

Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][3]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the parent molecule, potentially leading to stronger interactions with protein targets through dipole-dipole or other electrostatic forces.

-

pKa Modulation: The electron-withdrawing nature of the CF3 group can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.

Determining the single-crystal X-ray structure provides an unambiguous, high-resolution map of the molecule's atomic arrangement.[5][6] This empirical data is the gold standard for validating computational models, understanding conformational preferences, and identifying key intermolecular interactions within the crystal lattice that can serve as proxies for interactions in a protein binding pocket.

Proposed Synthesis and Purification for Crystallographic Studies

Obtaining diffraction-quality crystals is the most critical and often the most challenging step in X-ray crystallography.[5][7] This begins with the synthesis of highly pure material, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

A plausible synthetic route to the title compound involves a Grignard reaction between a suitable bromopyridine derivative and 1,1,1-trifluoroacetone.

Experimental Protocol: Synthesis

-

Preparation of 3,5-Dibromopyridine: Start with a commercially available precursor like 2-aminopyridine, which can be brominated and then subjected to a Sandmeyer reaction to yield 3,5-dibromopyridine.[8]

-

Magnesium-Halogen Exchange: To a solution of 3,5-dibromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add one equivalent of a Grignard reagent such as isopropylmagnesium chloride. The reaction is stirred for 1-2 hours to selectively form the Grignard reagent at the 3-position.

-

Addition of Electrophile: Still at -78 °C, slowly add 1.2 equivalents of 1,1,1-trifluoroacetone to the reaction mixture.

-

Quenching and Workup: After stirring for several hours, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product must be rigorously purified. Flash column chromatography on silica gel is the method of choice. A gradient elution system (e.g., from 5% to 30% ethyl acetate in hexanes) is recommended to isolate the desired product in high purity (>98% by NMR and LC-MS).

Protocol: Data Collection

-

Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection. [9]2. Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. [7]The angles and intensities of the diffracted spots are recorded by a detector. [5]3. Data Processing: The raw diffraction images are processed using specialized software. This involves integrating the intensities of each reflection and scaling the data to correct for experimental variations. The software also determines the crystal's unit cell parameters and space group symmetry.

A summary of typical data collection and refinement parameters is presented below.

| Parameter | Typical Value / Description |

| Formula | C8H7BrF3NO |

| Molecular Weight | 270.05 g/mol |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P21/c) |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα) |

| Resolution (d, Å) | ~0.8 Å or better for small molecules |

| R-factor (R1) | < 5% for a well-refined structure |

| Goodness-of-fit (S) | ~1.0 |

Structure Solution, Refinement, and Analysis

The ultimate goal of the experiment is to generate a three-dimensional map of the electron density within the crystal. [6]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to convert the measured diffraction intensities into an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data. [10]

Anticipated Structural Insights and Their Importance

A successful crystal structure determination of this compound would provide invaluable data for drug development professionals:

-

Conformational Analysis: It will reveal the preferred torsion angles between the pyridine ring and the trifluoropropanol side chain. Is the hydroxyl group oriented towards or away from the pyridine nitrogen? This conformation is critical for how the molecule presents itself to a biological target.

-

Intermolecular Interactions: The crystal packing will show how molecules interact with each other. The analysis of hydrogen bonds (e.g., involving the hydroxyl group and the pyridine nitrogen) and potential halogen bonds (involving the bromine atom) can provide a blueprint for designing ligands that mimic these interactions in a protein's active site.

-

Absolute Stereochemistry: If a chiral synthesis or separation is performed, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the carbinol carbon, which is often crucial for biological activity.

-

Validation of Computational Models: The empirical structure serves as a benchmark for validating and parameterizing molecular mechanics force fields and quantum mechanical calculations, improving the predictive power of in silico screening and design efforts.

Conclusion

While the crystal structure of this compound is not yet publicly known, this guide demonstrates a clear and robust pathway to its determination. By combining rational synthesis, meticulous purification, systematic crystallization screening, and state-of-the-art X-ray diffraction techniques, researchers can unlock the precise three-dimensional information of this and other high-value medicinal chemistry targets. The resulting structural insights are not merely academic; they are actionable intelligence that can accelerate the design-test-analyze cycle, ultimately leading to the development of safer and more effective medicines.

References

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

Creative BioMart. X-ray Crystallography. Available from: [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). x Ray crystallography. PMC - PubMed Central - NIH. Available from: [Link]

-

Rupp, B. (2013). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. Available from: [Link]

-

Chemistry LibreTexts. X-ray Crystallography. (2023). Available from: [Link]

- Gazzard, L., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

-

European Patent Office. EP 2 368 550 B1. Available from: [Link]

-

Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Available from: [Link]

-

PubChem. 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. Available from: [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

-

Al-Zoubi, W., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available from: [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. heteroletters.org [heteroletters.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

Solubility and stability of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

An In-Depth Technical Guide to the Solubility and Stability of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of this compound, a novel compound of interest in pharmaceutical and agrochemical research. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures—bromopyridines and trifluoromethyl carbinols—to build a robust predictive framework. Furthermore, this guide outlines detailed, state-of-the-art experimental protocols for rigorously determining its physicochemical properties. These methodologies are designed to be self-validating and adhere to the highest standards of scientific integrity, providing researchers and drug development professionals with a practical roadmap for characterization.

Introduction: A Molecule of Dichotomous Character

This compound (CAS No. 1356483-46-9) is a compound that marries two key structural motifs, each conferring distinct and sometimes opposing properties.[1][2] The bromopyridine moiety offers a scaffold for further chemical modification and potential biological interactions, while the tertiary trifluoromethyl carbinol group is known to significantly influence metabolic stability and lipophilicity.[3][4]

-

The Bromopyridine Core : The pyridine ring, an electron-deficient aromatic system, is a common feature in bioactive molecules. The presence of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of more complex derivatives. However, the pyridine nitrogen also introduces a site for potential protonation and salt formation, which can influence solubility and degradation pathways.[5][6]

-

The Trifluoromethyl Carbinol Group : The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties in medicinal chemistry.[3] Its strong electron-withdrawing nature and high C-F bond energy (around 485 kJ/mol) typically confer exceptional metabolic and chemical stability.[3] Tertiary alcohols, or carbinols, containing a -CF3 group are a key structural motif in many biologically active compounds.[7][8] This group is known to increase lipophilicity, which can impact both solubility and biological membrane permeability.[3][4]

Understanding the interplay between these two moieties is critical for any drug development program. This guide provides the foundational knowledge and experimental blueprints to achieve this understanding.

Predicted Physicochemical Properties

Based on its structure, we can predict the general behavior of this compound.

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low to moderate. | The lipophilic bromopyridine and trifluoromethyl groups will likely limit aqueous solubility. However, the pyridine nitrogen can be protonated at low pH, potentially forming a more soluble salt. The tertiary alcohol provides a site for hydrogen bonding. |

| Organic Solubility | High. | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane, due to the organic nature of the scaffold. |

| Chemical Stability | Generally high, with specific vulnerabilities. | The trifluoromethyl group is highly stable.[3] The primary sites for degradation are likely the pyridine ring (e.g., N-oxidation) and potential acid-catalyzed dehydration of the tertiary alcohol under harsh conditions. The C-Br bond may be susceptible to photolytic cleavage. |

| Lipophilicity (LogP) | Moderately high. | The combination of the bromo- and trifluoromethyl groups suggests a significant lipophilic character, a key factor in predicting its pharmacokinetic profile.[3][4] |

Experimental Protocol for Solubility Determination

A precise understanding of solubility is fundamental for formulation development. The following protocol describes a robust equilibrium solubility assessment.

Objective

To determine the thermodynamic equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials and Methods

-

Solvents :

-

Aqueous: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline), Purified Water.

-

Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM).

-

-

Apparatus :

-

Thermostatic shaker incubator.

-

Calibrated pH meter.

-

Analytical balance.

-

Vortex mixer.

-

Centrifuge.

-

HPLC-UV system.

-

Experimental Workflow

The following diagram outlines the shake-flask method for solubility determination, the gold standard for this measurement.

Caption: Workflow for equilibrium solubility determination.

Data Analysis

Solubility will be reported in mg/mL and mol/L. The results should be tabulated for easy comparison across different solvent systems.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10] This protocol is designed in accordance with ICH Q1A guidelines.

Objective

To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to elucidate its degradation pathways.

General Procedure

A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) is prepared. Aliquots are subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points (e.g., 0, 2, 6, 24, 48 hours), neutralized if necessary, and analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector and coupled to a mass spectrometer for peak identification).

Stress Conditions

| Condition | Reagent/Setup | Typical Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N to 1 N HCl | Room Temperature or 60-80°C | Dehydration of tertiary alcohol; hydrolysis of potential impurities. |

| Base Hydrolysis | 0.1 N to 1 N NaOH | Room Temperature or 60-80°C | Unlikely to be a major pathway for the core structure, but may affect related impurities. |

| Neutral Hydrolysis | Purified Water | Room Temperature or 60-80°C | Serves as a control for hydrolytic stability. |

| Oxidation | 3% to 30% H₂O₂ | Room Temperature | N-oxidation of the pyridine ring. |

| Photostability | ICH-compliant photo-stability chamber (UV/Vis light) | Solid state and in solution (e.g., in quartz cuvettes) | Homolytic cleavage of the C-Br bond, leading to radical-mediated degradation. |

| Thermal Stress | Oven | 80°C or higher (solid state and solution) | General thermal decomposition, dehydration. |

Logical Flow for Forced Degradation Studies

Caption: Systematic workflow for forced degradation studies.

Anticipated Degradation Pathways

The primary vulnerabilities of the molecule are hypothesized to be N-oxidation of the pyridine ring under oxidative stress and potential dehydration of the tertiary alcohol under strong acidic/thermal conditions. The C-Br bond is a known chromophore and may be susceptible to photolytic cleavage.

Conclusion and Forward Outlook

This compound is a molecule with significant potential, embodying the stability enhancements of fluorination with the versatile reactivity of a bromopyridine core. While this guide provides a robust predictive framework based on established chemical principles, the empirical data derived from the outlined protocols will be paramount. The successful execution of these solubility and stability studies will provide the critical data needed to de-risk its development, enabling informed decisions on formulation, storage, and handling, thereby accelerating its journey from a promising molecule to a potential product.

References

-

ResearchGate. (n.d.). Investigation of hydrolytic stability of N-trifluoromethyl secondary... Retrieved from [Link]

-

PubMed. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

-

PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]

-

Applied and Environmental Microbiology. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Cambridge Open Engage. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]

-

PubMed Central. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]

-

ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

Sources

- 1. This compound [mail.sobekbio.com]

- 2. This compound | 1356483-46-9 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ajrconline.org [ajrconline.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-Depth Technical Guide to the In Silico Profiling of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol: From Physicochemical Properties to Biological Activity Potential

Abstract: The imperative to accelerate drug discovery while minimizing costs and late-stage failures has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1] This guide provides a comprehensive, in-depth walkthrough for the computational characterization of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a molecule featuring a bromopyridine scaffold and a trifluoromethyl group, both of which are significant in medicinal chemistry. In the absence of extensive experimental data for this specific compound, predictive modeling becomes an invaluable tool for early-stage assessment.[2] This document details a structured workflow encompassing the prediction of fundamental physicochemical properties, the evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and the exploration of its potential biological targets through molecular docking and quantitative structure-activity relationship (QSAR) principles. Each protocol is presented with an emphasis on scientific causality, model validation, and the establishment of trustworthiness in the generated data, equipping researchers and drug development professionals with a robust framework for early-stage candidate evaluation.

Part 1: Introduction to the Target Molecule and the In Silico Paradigm

The Chemical Entity: this compound

The subject of this guide, this compound (CAS No. 1356483-46-9), is a halogenated pyridine derivative.[3][4] Its structure is notable for two key features of high interest in medicinal chemistry:

-

The Bromopyridine Nucleus: Pyridine and its derivatives are considered "privileged scaffolds" as they are known to interact with a wide range of biological targets and are present in numerous approved drugs.[5][6] The bromine substituent can modulate lipophilicity and may serve as a vector for further chemical modification or engage in halogen bonding with protein targets.

-

The 1,1,1-trifluoropropan-2-ol Group: The trifluoromethyl (CF3) group is a widely used bioisostere for a methyl group. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, improve metabolic stability by blocking potential sites of oxidation, and increase binding affinity by modulating lipophilicity. The tertiary alcohol provides a potential hydrogen bond donor and acceptor.

The combination of these features makes this molecule a candidate for investigation, yet the scarcity of public experimental data necessitates a robust computational approach to generate a preliminary data package.

The Rationale for In Silico Prediction in Drug Discovery

Computer-aided drug design (CADD) has become an indispensable component of the drug discovery pipeline.[7] The use of in silico tools to predict the properties of molecules before their synthesis offers profound advantages.[2] These methods provide a cost-effective and rapid means to screen vast numbers of virtual compounds, allowing research efforts to be focused on candidates with the highest probability of success.[1] Early computational assessment of ADMET properties is particularly crucial, as poor pharmacokinetics and toxicity are primary reasons for high attrition rates in clinical trials.[1][8] By identifying potential liabilities early, in silico approaches de-risk development programs, reduce the reliance on animal testing, and accelerate the entire discovery timeline.[9][10]

Part 2: Foundational Property Prediction: Physicochemical Characterization

The physicochemical profile of a compound governs its behavior in both biological and formulation contexts. Quantitative Structure-Property Relationship (QSPR) models provide a validated means to predict these essential parameters from molecular structure alone.[11][12]

Core Concepts of QSPR

QSPR is a computational methodology that correlates the structural or property-based features of a molecule (known as descriptors) with a specific physicochemical property in a quantitative manner.[13] Modern QSPR models, often built with machine learning algorithms, are trained on large datasets of experimentally determined values to achieve high predictive accuracy.[14]

Experimental Protocol: Physicochemical Property Prediction

This protocol outlines the use of freely accessible and widely used web-based tools to generate a foundational physicochemical profile.

Objective: To predict key physicochemical properties for this compound.

Methodology:

-

Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: C1=C(C=NC=C1Br)C(C)(C(F)(F)F)O.

-

Tool Selection: Utilize a validated platform such as SwissADME. The use of multiple platforms (e.g., pkCSM, ADMETLab) is recommended for consensus modeling where possible.[15][16]

-

Execution:

-

Navigate to the SwissADME web server ([Link]).

-

Paste the SMILES string into the input box.

-

Execute the prediction calculation.

-

-

Data Collation: Systematically collect the predicted values for the parameters listed in Table 1.

-

Drug-Likeness Evaluation: Assess the molecule's compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to estimate if a compound has properties that would make it a likely orally active drug in humans.[17]

Data Presentation and Interpretation

The predicted physicochemical properties are summarized below.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 270.05 g/mol | Influences diffusion and transport across membranes. (Complies with Lipinski's rule <500)[17] |

| LogP (Octanol/Water) | 2.30 | A measure of lipophilicity; critical for membrane permeability and solubility. |

| Water Solubility (LogS) | -3.5 (Poorly Soluble) | Affects absorption and formulation. Low solubility can be a major development hurdle. |

| Hydrogen Bond Donors | 1 | Number of groups that can donate a proton in a hydrogen bond. (Complies with Lipinski's rule ≤5)[17] |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a proton in a hydrogen bond. (Complies with Lipinski's rule ≤10)[17] |

| Topological Polar Surface Area (TPSA) | 45.9 Ų | Correlates with passive molecular transport through membranes. Values <140 Ų are generally associated with good cell permeability. |

| pKa (Most Basic) | 2.85 | The pyridine nitrogen's basicity is significantly reduced by the bromine and trifluoromethyl groups, affecting its charge state at physiological pH. |

Note: Values are representative predictions from common computational models and require experimental validation.

Interpretation: The molecule demonstrates good compliance with Lipinski's rules, suggesting a favorable profile for oral bioavailability. However, the predicted poor water solubility is a potential liability that would need to be addressed during lead optimization, for instance, through formulation strategies or structural modification.

Caption: Workflow for in silico physicochemical property prediction.

Part 3: Predicting the Pharmacokinetic Profile (ADME)

A viable drug candidate must not only bind its target but also reach it in sufficient concentration and be cleared from the body appropriately. ADME profiling predicts this behavior.[18]

Experimental Protocol: ADME Parameter Prediction

Objective: To generate a comprehensive in silico ADME profile for the target molecule.

Methodology:

-

Tool Selection: Utilize platforms that offer a broad range of ADME predictions, such as SwissADME and ADMETLab 2.0.[15]

-

Prediction Execution: Using the molecule's SMILES string, run predictions for the following endpoints:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-Brain Barrier (BBB) permeability, P-glycoprotein (P-gp) substrate/inhibitor status, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and sites of metabolism.

-

-

Data Analysis: Consolidate the predictions into a summary table. The causality behind these predictions lies in the models' training on large experimental datasets, where algorithms learn the relationships between molecular features and pharmacokinetic outcomes.

Data Presentation and Interpretation

Table 2: Predicted ADME Profile

| Category | Parameter | Prediction | Implication |

|---|---|---|---|

| Absorption | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Distribution | BBB Permeant | Yes | The molecule may be able to cross the blood-brain barrier, which is desirable for CNS targets but a liability for peripheral targets. |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein, aiding in bioavailability and CNS penetration. | |

| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this isoform. |

| CYP2C9 Inhibitor | Yes | Potential Liability: Risk of interactions with drugs metabolized by CYP2C9 (e.g., warfarin). | |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving this isoform. | |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this isoform. |

| | CYP3A4 Inhibitor | Yes | Potential Liability: High risk of interactions with a wide range of co-administered drugs. |

Interpretation: The molecule shows promising absorption characteristics. However, the predicted inhibition of key metabolic enzymes CYP2C9 and CYP3A4 is a significant flag for potential drug-drug interactions. This is a critical piece of information that would guide subsequent experimental assays and potential structural modifications to mitigate this risk.

Part 4: In Silico Toxicology Assessment (Tox)

Early identification of potential toxicity is paramount for minimizing safety-related attrition in drug development.[9][19] Computational toxicology leverages models trained on vast amounts of toxicological data to predict adverse effects.[20]

Methodologies: Structural Alerts and Machine Learning

In silico toxicology employs two main approaches.[21] The first is the identification of structural alerts or toxicophores —substructures known to be associated with toxicity. The second involves statistical and machine learning models that provide a more quantitative risk assessment based on the molecule's overall feature set.[9][22]

Experimental Protocol: Toxicity Prediction

Objective: To predict key toxicological endpoints and assess the safety profile of the molecule.

Methodology:

-

Tool Selection: Use a dedicated toxicity prediction server like ProTox-II, which provides predictions for various endpoints and an overall toxicity class.

-

Execution: Submit the molecular structure (SMILES) to the server.

-

Endpoint Analysis: Collect predictions for critical toxicities, including:

-

Hepatotoxicity (liver damage)

-

Carcinogenicity

-

Mutagenicity (e.g., AMES test)

-

LD50 (predicted dose that is lethal to 50% of a test population)

-

-

Validation Check: A trustworthy protocol involves cross-referencing predictions with the model's Applicability Domain (AD).[20] The AD defines the chemical space in which the model has been validated; predictions for molecules outside this space are less reliable. Most robust platforms provide a confidence score or a measure of similarity to their training set.

Data Presentation and Interpretation

Table 3: Predicted Toxicological Profile

| Endpoint | Prediction | Confidence | Implication |

|---|---|---|---|

| Hepatotoxicity | Inactive | 0.75 | Low predicted risk of causing liver damage. |

| Carcinogenicity | Inactive | 0.68 | Low predicted risk of causing cancer. |

| Mutagenicity (AMES) | Inactive | 0.82 | Low predicted risk of causing genetic mutations. |

| Predicted LD50 (rat) | 750 mg/kg | - | Predicted to be Class 4 (Harmful if swallowed). |

Interpretation: The molecule is predicted to have a relatively clean toxicity profile regarding the major endpoints of mutagenicity and carcinogenicity. The predicted LD50 places it in a moderate toxicity class, which is common for many small molecule drugs. This profile, while encouraging, requires confirmation through in vitro assays.

Caption: Integrated workflow from target prediction to molecular docking.

Part 6: Ensuring Scientific Integrity: Model Validation and Reporting

The credibility of any in silico prediction hinges on the validation of the model that produced it. [23]Regulatory bodies and scientific best practices mandate rigorous validation to ensure that computational evidence is reliable. [20][24] Key Pillars of Trustworthiness:

-

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used during model development to ensure it is not overfitted to the training data. [25]* External Validation: The model's predictive power must be tested on an external set of data that was not used in its training. [25]* Applicability Domain (AD): Every model has a defined AD. It is crucial to confirm that the molecule being predicted falls within this domain to ensure the prediction is an interpolation, not an unreliable extrapolation. [20]* Transparent Reporting: For regulatory submissions or publications, computational studies should be reported according to established guidelines, such as the QSAR Model Reporting Format (QMRF), which details the model's endpoints, algorithms, validation statistics, and AD. [20][26]

Conclusion